N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-butyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that belongs to the class of triazatricyclo compounds. It features a unique structure characterized by multiple functional groups and a bicyclic system that includes benzodioxole, a common motif in medicinal chemistry known for its biological activity.
This compound is classified under organic compounds and specifically as an organoheterocyclic compound. It is part of the larger family of benzodioxoles, which are compounds containing a benzene ring fused to dioxole structures. The compound's DrugBank ID is DB07014, indicating its relevance in pharmaceutical research, although it is not currently approved for therapeutic use .
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-butyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula for this compound is . The intricate structure includes:
The structure can be represented using various chemical notation systems such as SMILES or InChI:
COC1=C(F)C=C(CSC2=NN=C(O2)C2=CC3=C(OCO3)C=C2)C=C1
InChI=1S/C18H17N3O7S/c1-21-13-4-2-10(6-12(13)18)8-25-17...
These notations provide insights into the connectivity and stereochemistry of the molecule .
The chemical reactivity of this compound can be explored through various types of reactions:
These reactions are crucial for exploring potential modifications that could enhance efficacy or reduce toxicity in pharmacological applications.
The mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-butyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is not fully elucidated but may involve:
Data on specific interactions remains limited but is essential for understanding its pharmacodynamics.
The physical properties of N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-butyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to functional groups present in the structure.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-butyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has potential applications in:
Further research is warranted to explore these applications fully and assess their viability in practical settings .
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0